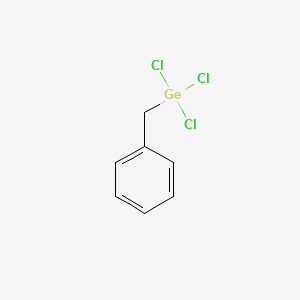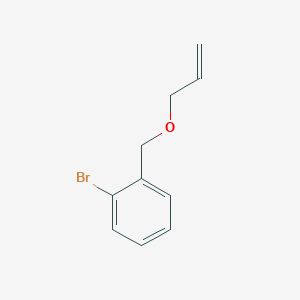
Allyl 2-bromobenzyl ether
Overview
Description
Allyl 2-bromobenzyl ether: is an organic compound with the molecular formula C10H11BrO . It is characterized by the presence of an allyl group (CH2=CH-CH2-) attached to a benzyl ether moiety, where the benzyl group is substituted with a bromine atom at the ortho position. This compound is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
The primary target of Allyl 2-bromobenzyl ether is the alkene functional group . This compound has been found to interact with a phosphine-substituted α-diimine Ni precursor, (Ph2PPrDI)Ni .
Mode of Action
This compound interacts with its target through a process known as hydrosilylation . This reaction involves the addition of silicon-hydrogen bonds to the alkene functional group .
Biochemical Pathways
The hydrosilylation of alkenes is a key step in many biochemical pathways. It can lead to the formation of various organosilicon compounds . .
Pharmacokinetics
Its physical properties such as boiling point (251-252 °c) and density (1327 g/mL at 25 °C) have been reported .
Result of Action
The hydrosilylation reaction catalyzed by this compound results in the formation of organosilicon compounds . These compounds have various applications in the fields of materials science and organic synthesis .
Action Environment
The action of this compound is influenced by environmental factors such as temperature . For example, the turnover frequencies of the hydrosilylation reaction it catalyzes can reach up to 124 h-1 at 25 °C and 990 h-1 at 60 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This method involves the reaction of 2-bromobenzyl alcohol with allyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures.
Alkylation of Phenols: Another method involves the alkylation of 2-bromophenol with allyl bromide in the presence of a base like potassium carbonate. This reaction can be carried out in a polar aprotic solvent such as acetone or dimethylformamide.
Industrial Production Methods: Industrial production of allyl 2-bromobenzyl ether may involve large-scale Williamson ether synthesis using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Allyl 2-bromobenzyl ether can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid or osmium tetroxide.
Claisen Rearrangement: This compound can undergo Claisen rearrangement, where the allyl group migrates to the ortho position of the benzene ring, forming an ortho-allylphenol derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide.
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide, or potassium permanganate in solvents like dichloromethane or acetone.
Claisen Rearrangement: Heating the compound to 250°C in the absence of a solvent.
Major Products Formed:
Substitution: Formation of ethers, alcohols, or amines depending on the nucleophile used.
Oxidation: Formation of epoxides, diols, or aldehydes.
Claisen Rearrangement: Formation of ortho-allylphenol derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Allyl 2-bromobenzyl ether is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis Studies: It is used in studies involving electron paramagnetic resonance spectroscopy to understand catalytic mechanisms and reaction intermediates.
Biology and Medicine:
Drug Development: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific molecular pathways involving brominated aromatic compounds.
Industry:
Polymer Chemistry: It is used in the synthesis of polymers and copolymers with specific properties, such as flame retardancy or enhanced mechanical strength.
Comparison with Similar Compounds
Allyl Phenyl Ether: Similar structure but lacks the bromine atom on the benzene ring.
2-Bromobenzyl Alcohol: Contains the bromine atom but lacks the allyl group.
Allyl Benzyl Ether: Similar structure but lacks the bromine atom on the benzene ring.
Uniqueness: Allyl 2-bromobenzyl ether is unique due to the presence of both the allyl group and the bromine atom on the benzene ring. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-bromo-2-(prop-2-enoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-2-7-12-8-9-5-3-4-6-10(9)11/h2-6H,1,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVJSBVYPDCMEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30518805 | |
| Record name | 1-Bromo-2-{[(prop-2-en-1-yl)oxy]methyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30518805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87280-01-1 | |
| Record name | 1-Bromo-2-[(2-propen-1-yloxy)methyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87280-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-{[(prop-2-en-1-yl)oxy]methyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30518805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


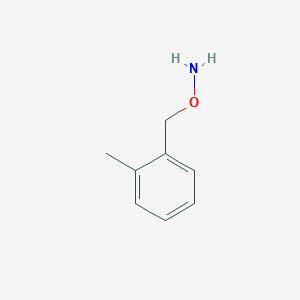
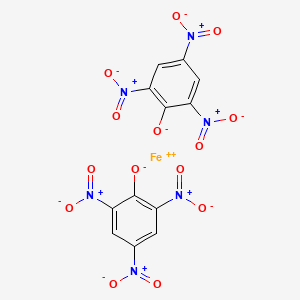
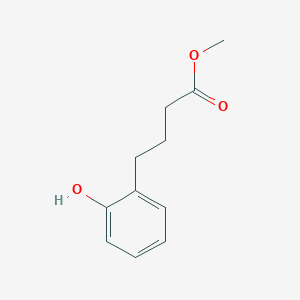
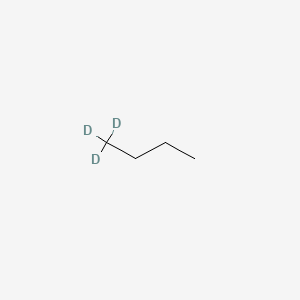
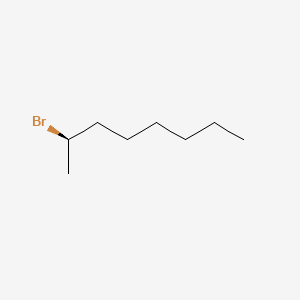
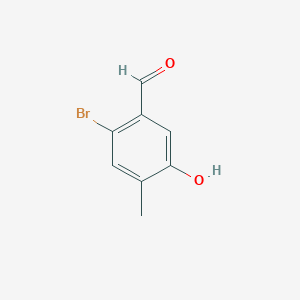
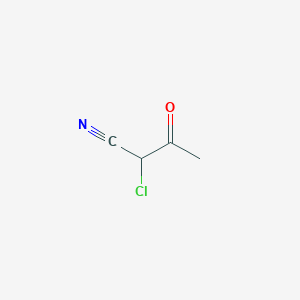
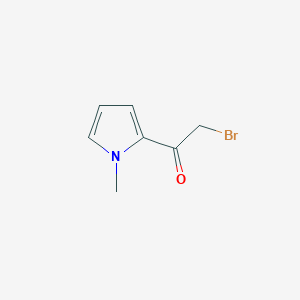
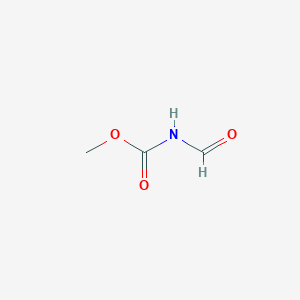
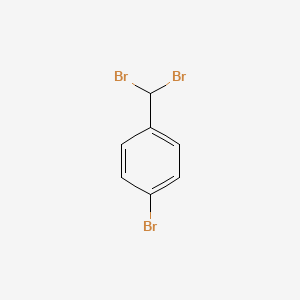
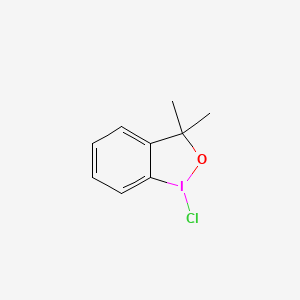
![Ethyl 5H-pyrimido[4,5-b][1,4]thiazine-6-carboxylate](/img/structure/B1611538.png)
